2-phenoxy-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
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Overview
Description
2-phenoxy-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a combination of phenoxy, pyrazolyl, pyridazinyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazolyl and pyridazinyl intermediates, followed by their coupling with the piperazinyl and phenoxy groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems can help in maintaining consistent quality and efficiency. Safety protocols and environmental considerations are also crucial in the industrial synthesis of such complex compounds .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-phenoxy-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-phenoxy-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound shares the piperazinyl and pyridazinyl groups but differs in the phenyl and pyridinyl groups.
1,3,5-trisubstituted-1H-pyrazoles: These compounds share the pyrazolyl group but differ in the substitution pattern and additional functional groups
Uniqueness
2-phenoxy-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-phenoxy-1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c26-19(15-27-16-5-2-1-3-6-16)24-13-11-23(12-14-24)17-7-8-18(22-21-17)25-10-4-9-20-25/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOZNPFAQMCSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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